4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-20(2)28(25,26)18-10-8-15(9-11-18)19(22)21(16-6-4-3-5-7-16)17-12-13-27(23,24)14-17/h3-13,17H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFKOUNSVQZKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from diverse sources, including case studies and research articles.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, a thiophene ring, and a phenylbenzamide moiety. Its chemical formula is C15H16N2O4S2, and it possesses distinct pharmacophoric characteristics that may contribute to its biological effects.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis. A study demonstrated that related compounds effectively reduced cell viability in various cancer cell lines, suggesting that 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide may possess similar properties .
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 10 | Carbonic anhydrase inhibition |
| Study B | MCF-7 | 15 | Apoptosis induction via caspase activation |
| Study C | A549 | 12 | Cell cycle arrest at G2/M phase |
Cardiomyocyte Maturation
Another notable biological activity is the promotion of cardiomyocyte maturation. A patent describes the efficacy of certain heterocyclic compounds in enhancing cardiomyocyte development, indicating that this compound may also have applications in cardiac tissue engineering or regenerative medicine .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors that regulate apoptosis and cell cycle progression.
- Oxidative Stress Response : The dioxido-thiophene moiety could enhance oxidative stress in cancer cells, leading to increased apoptosis.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that the compound significantly decreased the proliferation of various cancer cell lines. The mechanism was linked to both direct cytotoxicity and the modulation of apoptotic pathways.
- In Vivo Models : Animal studies indicated that administration of the compound resulted in reduced tumor size in xenograft models. These findings support its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related benzamide derivatives and sulfonamide-containing heterocycles:
Electronic and Reactivity Comparisons
- Sulfonamide vs. Sulfone Effects : The dimethylsulfamoyl group (electron-withdrawing) in the target compound contrasts with the sulfone in the dihydrothiophene dioxide ring. This dual sulfonamide-sulfone system may enhance electrophilicity at the benzamide carbonyl, influencing reactivity in nucleophilic substitution or metal-catalyzed reactions .
- Heterocyclic Influence: The dihydrothiophene dioxide ring provides rigidity and polarity compared to carbazole (planar aromatic system) or benzothiazole (electron-deficient heterocycle).
Spectroscopic Distinctions
- IR Spectroscopy :
- ¹H-NMR :
- Dihydrothiophene protons in the target compound resonate as a multiplet (δ ~3.0–4.0 ppm), distinct from the carbazole’s aromatic protons (δ 6.5–8.0 ppm) .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of temperature (40–60°C), pH (neutral to slightly basic), and reagent stoichiometry. Key steps include:
- Use of sodium borohydride for selective reductions.
- Coupling agents like EDCI/HOBt for amidation.
- Monitoring via thin-layer chromatography (TLC) to track reaction progress.
- Purification via column chromatography or recrystallization to achieve ≥95% purity .
Q. What analytical techniques are recommended for characterizing the structural integrity of 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (1H/13C) to confirm functional groups and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve 3D conformation and intermolecular interactions.
- HPLC with UV/vis detection to assess purity .
Q. What methodological approaches are used to assess the solubility and stability of this compound under varying physiological conditions?
- Methodological Answer :
- Solubility : Measure equilibrium solubility in buffers (pH 1.2–7.4) using shake-flask or UV-spectrophotometry.
- Stability : Conduct forced degradation studies (e.g., thermal, photolytic, hydrolytic stress) analyzed via stability-indicating HPLC.
- Use differential scanning calorimetry (DSC) to study polymorphic transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Validate assay conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls.
- Re-evaluate compound purity : Trace impurities (e.g., unreacted intermediates) may skew bioactivity; use LC-MS for batch verification.
- Cross-validate techniques : Compare results from surface plasmon resonance (SPR), fluorescence polarization, and enzymatic assays to confirm target engagement .
Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Synthesize analogs with modifications to the dimethylsulfamoyl, dihydrothiophen, or benzamide moieties.
- Test derivatives in vitro (e.g., enzyme inhibition, cytotoxicity) and correlate activity with structural features.
- Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes and guide rational design .
Q. How can in silico modeling be integrated to predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity.
- Molecular dynamics (MD) simulations : Model interactions with serum proteins (e.g., albumin) or membrane transporters.
- Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Q. What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
